molecular formula C18H11N5O6 B14164339 N-(2,4,6-trinitrophenyl)carbazol-9-amine CAS No. 21046-05-9

N-(2,4,6-trinitrophenyl)carbazol-9-amine

Cat. No.: B14164339
CAS No.: 21046-05-9
M. Wt: 393.3 g/mol
InChI Key: FRLJBDXFYGRMJG-UHFFFAOYSA-N
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Description

N-(2,4,6-trinitrophenyl)carbazol-9-amine: is a chemical compound with the molecular formula C₁₈H₁₁N₅O₆ and a molecular weight of 393.31 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings and nitro groups. It is also referred to by other names such as 9-amino-N-picrylcarbazole and N-carbazyl-pikrylamin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trinitrophenyl)carbazol-9-amine typically involves the nitration of carbazole derivatives. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trinitrophenyl)carbazol-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4,6-trinitrophenyl)carbazol-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4,6-trinitrophenyl)carbazol-9-amine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dinitrophenyl)carbazol-9-amine
  • N-(2,4,6-trinitrophenyl)aniline
  • N-(2,4,6-trinitrophenyl)phenylhydrazine

Uniqueness

N-(2,4,6-trinitrophenyl)carbazol-9-amine is unique due to its specific arrangement of nitro groups and the presence of the carbazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

21046-05-9

Molecular Formula

C18H11N5O6

Molecular Weight

393.3 g/mol

IUPAC Name

N-(2,4,6-trinitrophenyl)carbazol-9-amine

InChI

InChI=1S/C18H11N5O6/c24-21(25)11-9-16(22(26)27)18(17(10-11)23(28)29)19-20-14-7-3-1-5-12(14)13-6-2-4-8-15(13)20/h1-10,19H

InChI Key

FRLJBDXFYGRMJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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